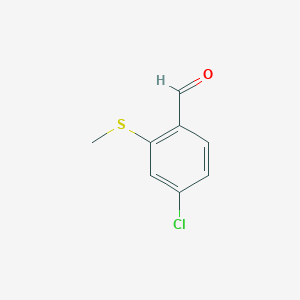
2-methylbut-3-ynoxymethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-methylbut-3-ynoxymethylbenzene, also known as 4-Benzyloxy-3,3-dimethylbut-1-yne, is an organic compound with the molecular formula C13H16O. This compound is characterized by the presence of a benzene ring attached to a butyne group through an oxygen atom. It is a versatile intermediate used in various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylbut-3-ynoxymethylbenzene typically involves the reaction of 2-methylbut-3-yn-1-ol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through distillation or recrystallization to obtain a high-purity compound .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to enhance yield and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
Oxidation: 2-methylbut-3-ynoxymethylbenzene can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Benzyl chloride in the presence of a base like potassium carbonate in dichloromethane.
Major Products Formed
Oxidation: Benzyl ketone or benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various benzyl-substituted compounds depending on the nucleophile used.
科学的研究の応用
2-methylbut-3-ynoxymethylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of novel therapeutic agents and drug delivery systems.
Industry: It is utilized in the production of polymers, resins, and specialty chemicals.
作用機序
The mechanism of action of 2-methylbut-3-ynoxymethylbenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical processes. The compound’s unique structure allows it to engage in specific binding interactions, influencing cellular functions and metabolic pathways .
類似化合物との比較
Similar Compounds
(2-Methylbut-3-yn-2-yl)benzene: Another compound with a similar structure but differing in the position of the alkyne group.
4-Benzyloxy-3,3-dimethylbut-1-yne: A synonym for 2-methylbut-3-ynoxymethylbenzene, highlighting its structural features.
Uniqueness
This compound stands out due to its specific reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of diverse organic compounds .
特性
分子式 |
C12H14O |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
2-methylbut-3-ynoxymethylbenzene |
InChI |
InChI=1S/C12H14O/c1-3-11(2)9-13-10-12-7-5-4-6-8-12/h1,4-8,11H,9-10H2,2H3 |
InChIキー |
MXJQAGCBHJCTTF-UHFFFAOYSA-N |
正規SMILES |
CC(COCC1=CC=CC=C1)C#C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details


試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1-Hydroxy-2-methylpropan-2-yl)amino]-2-methylbutan-1-ol](/img/structure/B8683601.png)


![1-Methyl-2-[(trimethylsilyl)sulfanyl]-1H-imidazole](/img/structure/B8683617.png)






![N-{4-[(6-Chloropyridin-2-yl)sulfanyl]phenyl}acetamide](/img/structure/B8683661.png)


